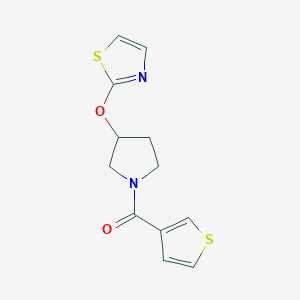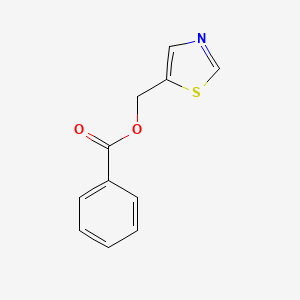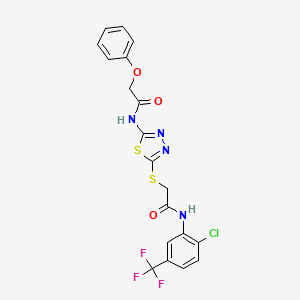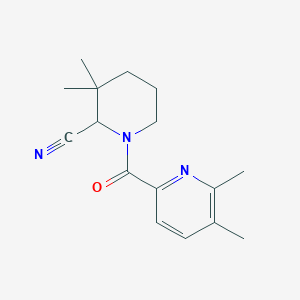![molecular formula C22H27N7O2 B2402129 1,7-diméthyl-8-(3-(4-phénylpipérazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-31-2](/img/structure/B2402129.png)
1,7-diméthyl-8-(3-(4-phénylpipérazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide inhibitors of GSK-3beta kinase have been synthesized . The inhibitory activity of the synthesized compounds is highly dependent on the character of substituents in the phenyl ring and the nature of the terminal heterocyclic fragment of the core molecular scaffold .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various computational and experimental techniques . For instance, the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound, 1,3-dimethyl-9-[3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (TDPPAD), have been investigated experimentally and theoretically .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied . For example, new hybrid molecules with anticonvulsant and antinociceptive activity derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones have been synthesized .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the compound 1,3-dimethyl-9-[3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a molecular weight of 437.5 g/mol, and its computed properties include a XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, and a topological polar surface area of 68.2 Ų .
Applications De Recherche Scientifique
- Les IMAO-A jouent un rôle crucial dans la gestion des symptômes de la MA en augmentant les niveaux d’acétylcholine dans le cerveau. Le composé 6g, dérivé de ce composé, a montré une activité inhibitrice puissante contre l’AChE, ce qui en fait un composé de tête potentiel pour le développement de médicaments contre la MA .
- Des simulations d’amarrage ont révélé que les complexes enzyme-inhibiteur étaient stabilisés par des interactions hydrophobes entre les fragments aromatiques du ligand et les résidus lipophiles du site de liaison .
- Les dérivés de ce composé ont été évalués contre la BuChE, fournissant des informations sur leur rôle potentiel dans l’amélioration des fonctions cognitives .
Traitement de la maladie d’Alzheimer
Activité antibactérienne
Modulation de la butyrylcholinestérase (BuChE)
Inhibition de la kinase de la glycogène synthase (GSK)-3β
En résumé, les propriétés multiformes de ce composé le rendent pertinent pour le traitement de la MA, les études antimicrobiennes, la modulation cholinergique et le développement potentiel de médicaments. Des recherches supplémentaires sont nécessaires pour libérer son plein potentiel dans ces applications diverses . 🌟
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4,7-dimethyl-6-[3-(4-phenylpiperazin-1-yl)propyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-16-15-29-18-19(25(2)22(31)24-20(18)30)23-21(29)28(16)10-6-9-26-11-13-27(14-12-26)17-7-4-3-5-8-17/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,24,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYFMUGPRIQHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine](/img/structure/B2402046.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2402047.png)


![4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2402053.png)


![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)


![N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402061.png)

![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2402063.png)

